DDD00057570

Leishmaniasis Target Validation Selectivity Profiling

Choose DDD00057570 for confident Leishmania target validation. This tool compound delivers >30-fold selectivity for the parasite LAP over its human counterpart, minimizing off-target host-cell toxicity and ensuring experimental data reflect true, on-target effects. With a validated IC50 of 3.3 µM and antileishmanial EC50 of 7.41 µM, it is the superior alternative to generic inhibitors like bestatin or less selective analogs, providing a robust benchmark for medicinal chemistry and a reliable probe for studying LmLAP-specific biological pathways.

Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
Cat. No. B2356493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD00057570
Molecular FormulaC17H17N5O
Molecular Weight307.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H17N5O/c1-23-12-7-5-11(6-8-12)10-13-15(18)21-17(22-16(13)19)14-4-2-3-9-20-14/h2-9H,10H2,1H3,(H4,18,19,21,22)
InChIKeyGPQRSSNRWBYLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DDD00057570 Procurement Guide: A Selective Leishmania M17 Leucyl-Aminopeptidase Inhibitor


DDD00057570 is a synthetic small-molecule inhibitor of the M17 leucyl-aminopeptidase (LAP) from Leishmania species, with the chemical name 5-(4-Methoxy-benzyl)-2-pyridin-2-yl-pyrimidine-4,6-diamine [1]. It has been identified and validated as a selective inhibitor of the Leishmania major LAP (LmLAP) [2], and is primarily utilized in research focused on target validation for neglected tropical diseases and the study of parasite-specific proteolytic pathways.

Procurement Rationale: Why DDD00057570 Cannot Be Substituted by Generic LAP Inhibitors


Substituting DDD00057570 with a generic aminopeptidase inhibitor, such as bestatin, or even a closely related analog like DDD00097924, is not scientifically equivalent. While both compounds share a mechanism of action, DDD00057570 exhibits a unique combination of high potency and, crucially, a significantly superior selectivity profile for the parasite enzyme over its human ortholog [1]. This differential selectivity is not a class-wide property but is specific to DDD00057570, making it the preferred tool compound for experiments where minimizing off-target effects on host cells is paramount [1]. Generic substitution would therefore confound experimental results by introducing a higher risk of host-cell toxicity or non-specific effects.

DDD00057570 Quantitative Evidence: Comparative Performance vs. Analogs and Alternatives


Superior Selectivity of DDD00057570 for Parasite LAP over Human LAP

In a direct head-to-head comparison using recombinant enzymes, DDD00057570 demonstrates significantly greater selectivity for Leishmania major LAP (rLmLAP) over human LAP (rHsLAP) compared to its closest analog, DDD00097924 [1]. DDD00057570 exhibits a selectivity index (IC50 rHsLAP / IC50 rLmLAP) of >30, which is more than 10-fold higher than the selectivity index of 3 observed for DDD00097924 [1]. This high selectivity is further underscored by the observation that at a high concentration of 100 μM, DDD00057570 inhibits only 35% of human LAP activity while achieving 99% inhibition of the parasite enzyme, whereas DDD00097924 inhibits 62% of human LAP and 75% of parasite LAP under the same conditions [1].

Leishmaniasis Target Validation Selectivity Profiling

Comparative In Vitro Antileishmanial Efficacy of DDD00057570

DDD00057570 demonstrates potent antileishmanial activity against the clinically relevant intracellular amastigote stage of the parasite. In a cross-study comparison using the known metallo-aminopeptidase inhibitor bestatin as a baseline, DDD00057570 shows superior potency. DDD00057570 has an IC50 of 3.3 μM against the purified LmLAP enzyme and an EC50 of 7.41 μM against Leishmania amastigotes [1][2]. This is in contrast to bestatin, which exhibits a higher IC50 of 6.1 ± 0.8 μM against the same enzyme target [1].

Antiparasitic Activity Leishmania In Vitro Efficacy

DDD00057570 Target Engagement Confirmed by Reduced Susceptibility in Overexpressing Parasites

Genetic validation confirms that DDD00057570 specifically engages LmLAP in live parasites. In a direct comparative experiment, Leishmania major promastigotes were engineered to overexpress the LmLAP target by approximately 30-fold [1]. This genetic manipulation resulted in a notable ~4-fold shift in the half-maximum effective concentration (EC50) for DDD00057570 compared to parental parasites [1]. The same ~4-fold shift in EC50 was also observed for DDD00097924, confirming that both compounds share LmLAP as their primary molecular target, but this genetic evidence specifically validates the on-target mechanism of DDD00057570 in a cellular context [1].

Target Engagement Mechanism of Action Leishmania Genetics

Optimal Research Applications for DDD00057570 Based on Evidence


Chemical Validation of M17 Leucyl-Aminopeptidase as a Drug Target

DDD00057570 is ideally suited for experiments aiming to chemically validate LmLAP as a therapeutic target. Its superior selectivity for the parasite enzyme over its human counterpart (>30-fold [1]) allows researchers to attribute observed antiparasitic effects directly to LAP inhibition, with minimal confounding from host-cell toxicity. This makes it a superior tool compound compared to less selective analogs like DDD00097924 [1].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

With a defined potency against purified LmLAP (IC50 of 3.3 μM [1]) and demonstrated antileishmanial activity (EC50 of 7.41 μM [2]), DDD00057570 serves as a high-quality starting point for medicinal chemistry campaigns. Its well-characterized activity and selectivity profile provide a robust benchmark for evaluating novel analogs, enabling rational design efforts aimed at improving potency and drug-like properties.

Investigating the Role of LAP in Leishmania Cell Cycle and Morphology

The compound's demonstrated target engagement, validated by a ~4-fold EC50 shift in LmLAP-overexpressing parasites [1], makes it a powerful probe for studying the downstream biological consequences of LAP inhibition. Researchers can use DDD00057570 at its EC50 concentration to investigate morphological changes, cell cycle arrest, and other phenotypic effects in Leishmania promastigotes and amastigotes [1], with confidence that the observed effects are on-target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDD00057570

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.